2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring, an acetamide group, and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple stepsThe final steps involve the attachment of the sulfanyl group and the naphthalene moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. The naphthalene moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-5-pyrimidinyl)pentanoic acid
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is unique due to its combination of a pyrimidine ring, an acetamide group, and a naphthalene moiety.
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(5-acetamido-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H16N4O4S/c1-10(23)19-15-16(25)21-18(22-17(15)26)27-9-14(24)20-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,15H,9H2,1H3,(H,19,23)(H,20,24)(H,21,22,25,26) |
InChI Key |
BFMVMRBGCNOGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(=NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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